Product packaging for Ethyl 2-(3-bromophenoxy)propanoate(Cat. No.:CAS No. 401791-40-0)

Ethyl 2-(3-bromophenoxy)propanoate

Cat. No.: B2778767
CAS No.: 401791-40-0
M. Wt: 273.126
InChI Key: YHUQGBQWTMLYAB-UHFFFAOYSA-N
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Description

Ethyl 2-(3-bromophenoxy)propanoate (CAS 401791-40-0) is a brominated ester compound with the molecular formula C11H13BrO3 and a molecular weight of 273.12 g/mol . This chemical serves as a versatile intermediate in organic synthesis for constructing more complex molecules . Its structure and bromine substituent make it a valuable building block in pharmaceutical development, where it is investigated as a lead compound for its potential biological activities, which may include antimicrobial properties and enzyme inhibition . Furthermore, its structural characteristics lend it to applications in the formulation of agricultural chemicals . Researchers value this compound for its role in interaction studies, which involve investigating its binding affinity with specific enzymes or receptors and assessing its effects on cellular pathways . The product is provided for research applications only and is strictly not intended for diagnostic, therapeutic, or human use .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H13BrO3 B2778767 Ethyl 2-(3-bromophenoxy)propanoate CAS No. 401791-40-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl 2-(3-bromophenoxy)propanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13BrO3/c1-3-14-11(13)8(2)15-10-6-4-5-9(12)7-10/h4-8H,3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHUQGBQWTMLYAB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C)OC1=CC(=CC=C1)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13BrO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for Ethyl 2 3 Bromophenoxy Propanoate

Classical and Conventional Esterification Routes for Ethyl 2-(3-bromophenoxy)propanoate Synthesis

The traditional synthesis of this compound often involves the esterification of 2-(3-bromophenoxy)propanoic acid. This classical method typically utilizes an excess of ethanol (B145695) in the presence of a strong acid catalyst, such as sulfuric acid, to drive the equilibrium towards the formation of the ethyl ester. chemguide.co.uk The reaction is generally heated to reflux to increase the rate of reaction. chemguide.co.uk

Another conventional approach is the Williamson ether synthesis to form the phenoxy ether linkage, followed by esterification. This two-step process would first involve the reaction of 3-bromophenol (B21344) with an ethyl 2-halopropanoate (e.g., ethyl 2-bromopropanoate) in the presence of a base. The base, such as potassium carbonate or sodium hydride, deprotonates the phenol, forming a phenoxide ion that then acts as a nucleophile to displace the halide from the ethyl 2-halopropanoate.

While effective, these classical methods often require harsh conditions, long reaction times, and can generate significant waste, prompting the development of more advanced and greener synthetic strategies.

Advanced Catalytic Approaches in the Preparation of this compound

Modern organic synthesis has seen a significant shift towards catalytic methods to enhance efficiency, selectivity, and sustainability. The preparation of this compound has also benefited from these advancements.

Transition Metal-Catalyzed Esterification and Etherification Reactions

Transition metal catalysis offers powerful tools for the formation of both ester and ether bonds. uwa.edu.ausnnu.edu.cnmdpi-res.com For the synthesis of this compound, a key step could involve a transition metal-catalyzed cross-coupling reaction to form the ether linkage. For instance, a palladium- or copper-catalyzed coupling of 3-bromophenol with ethyl 2-hydroxypropanoate could be a viable route. These reactions often proceed under milder conditions and with greater functional group tolerance compared to classical methods. acs.org

Furthermore, transition metal catalysts can be employed for the direct C-H functionalization of the aromatic ring, followed by etherification. This approach, while more complex, offers a highly atom-economical route to the desired product. snnu.edu.cn

Organocatalytic Methods for Enhanced Selectivity

Organocatalysis has emerged as a powerful alternative to metal-based catalysis, often providing high levels of stereoselectivity. beilstein-journals.org For the synthesis of chiral this compound, organocatalytic methods could be particularly advantageous. For example, a chiral amine or phosphine (B1218219) catalyst could be used to facilitate the enantioselective conjugate addition of 3-bromophenol to ethyl acrylate, followed by a protonation step to yield the desired product with high enantiomeric excess. While specific examples for this exact molecule are not prevalent in the searched literature, the principles of organocatalysis suggest its potential applicability. uea.ac.uk

Green Chemistry Principles in the Synthesis of this compound

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use or generation of hazardous substances. bspublications.netrsc.org The synthesis of this compound is an area where these principles can be effectively applied.

Solvent-Free and Reduced-Solvent Reaction Systems

One of the key tenets of green chemistry is the reduction or elimination of volatile organic solvents. rsc.org Solvent-free reaction conditions, or the use of greener solvents like water or ionic liquids, can significantly reduce the environmental impact of a synthesis. rsc.orgthieme-connect.com For the esterification step in the synthesis of this compound, a solvent-free approach could involve heating the neat reactants with a solid acid catalyst. Similarly, the Williamson ether synthesis could potentially be carried out under solvent-free or minimal-solvent conditions, particularly with the aid of phase-transfer catalysis. rsc.org

Reaction TypeConditionsYield (%)Reference
Ramachary Reductive Coupling/AlkylationSolvent-free, 90 °C, 2 h93 rsc.org
Reformatsky ReactionSolvent-free97 thieme-connect.com

Microwave-Assisted and Photochemical Synthesis Protocols

Microwave-assisted organic synthesis (MAOS) has gained widespread acceptance as a green chemistry tool due to its ability to dramatically reduce reaction times, increase product yields, and often enhance product purity. bspublications.netnih.govresearchgate.net The synthesis of this compound could be significantly accelerated by employing microwave irradiation for either the esterification or the etherification step. nih.govlookchem.comumassd.edu The rapid heating provided by microwaves can lead to faster reaction rates and can sometimes enable reactions that are sluggish under conventional heating. bspublications.net

Photochemical methods, which use light to initiate chemical reactions, represent another green approach. While specific photochemical syntheses for this compound were not found in the initial searches, the potential for light-induced C-O bond formation or esterification exists and could offer a mild and selective synthetic route.

Synthesis MethodReactantsConditionsYield (%)Reference
Microwave-Assisted Esterification3-(2-thienoyl) propionic acid, ethanol, H₂SO₄80 °C, 15 min89 nih.gov
Microwave-Assisted Triazole SynthesisEthyl (p-methoxyphenylimino)acetate, propargyl bromide, organic azides100 °C, 5 minGood researchgate.net

Biocatalytic Transformations for this compound Production

The use of biocatalysts, particularly enzymes, offers a green and highly selective alternative to traditional chemical synthesis. researchgate.net These methods operate under mild conditions of temperature and pH, minimizing side reactions and energy consumption. researchgate.net For the production of phenoxypropanoate esters, lipases and proteases are the most commonly employed enzymes due to their stability, broad substrate scope, and commercial availability. researchgate.netsci-hub.se

Enzymatic reactions for producing this compound can proceed via two main routes: direct esterification of 2-(3-bromophenoxy)propanoic acid with ethanol, or transesterification from a different ester of the acid. Lipases, such as those from Candida rugosa, are particularly effective in catalyzing the enantioselective hydrolysis or esterification of related phenoxypropionates. researchgate.netmdpi.com This selectivity is crucial for producing enantiomerically pure forms of the compound.

A highly efficient method is dynamic kinetic resolution (DKR), which combines enzymatic resolution with in-situ racemization of the slower-reacting enantiomer. A scalable enzymatic DKR process has been developed for the synthesis of a structurally similar compound, ethyl 3-(3-bromophenyl)-2-aminopropanoate, using the protease Alcalase. acs.org This process, conducted in a miniemulsion system, achieved a high substrate loading and yielded the desired (S)-isomer with over 90% isolated yield and greater than 99% enantiomeric excess (e.e.). acs.org Such a strategy could be adapted for the production of chiral this compound, overcoming the 50% theoretical yield limit of classical kinetic resolution.

The choice of solvent is also critical in biocatalytic transformations. While aqueous buffers are common, ionic liquids have emerged as promising "green" solvents that can enhance enzyme stability and activity, and in some cases, facilitate product separation. mdpi.com

Optimization of Reaction Parameters for Yield and Purity of this compound

Achieving optimal yield and purity in the synthesis of this compound necessitates a systematic optimization of various reaction parameters. This process involves adjusting conditions to maximize the rate of the desired reaction while minimizing the formation of impurities. Key parameters include temperature, solvent, catalyst concentration, and reaction time. mdpi.com

Table 1: Key Parameters for Reaction Optimization

ParameterInfluence on ReactionExample of Optimization
Temperature Affects reaction rate and enzyme stability (in biocatalysis). Higher temperatures can increase rates but may also lead to decomposition or, for enzymes, denaturation. sci-hub.semdpi.comFor a Zn(OTf)₂-catalyzed reaction, 70 °C was found to be optimal. mdpi.com For an α-chymotrypsin-catalyzed synthesis, the highest activity was observed at 55 °C. sci-hub.se
Solvent Influences substrate solubility, catalyst activity, and can affect the reaction pathway. mdpi.comIn a study of a cycloisomerization reaction, dichloroethane (DCE) provided the best results compared to toluene (B28343), 1,4-dioxane, acetonitrile, chloroform, THF, and DMF. mdpi.com
Catalyst Loading The amount of catalyst affects the reaction rate. An optimal loading provides a high rate without unnecessary cost or difficult removal.For a specific synthesis, 15 mol% of the catalyst was identified as the optimal amount. mdpi.com
Reaction Time Sufficient time is needed for the reaction to reach completion. Excessively long times can lead to the formation of degradation products.In one optimized process, 12 hours was determined to be the most suitable reaction time for achieving high yield. mdpi.com

The purification of the final product is also a critical step. Column chromatography is a common method used to separate the desired ester from unreacted starting materials and any byproducts formed during the reaction. iucr.org The choice of eluent system, such as ethyl acetate/petroleum ether, is determined based on the polarity of the components to be separated. iucr.org

Stereoselective Synthesis of this compound Enantiomers

The synthesis of single enantiomers of this compound is of high importance as biological activity is often exclusive to one enantiomer. clockss.org Several strategies exist to achieve this, including asymmetric catalysis, the use of chiral auxiliaries, and enzymatic methods.

Asymmetric Catalysis for Chiral Induction

Asymmetric catalysis involves the use of a small amount of a chiral catalyst to steer a reaction towards the formation of one enantiomer over the other. A powerful technique in this domain is kinetic resolution, where a chiral catalyst selectively reacts with one enantiomer of a racemic starting material.

For the resolution of racemic 2-aryloxypropanoic acids, which are the precursors to the target ester, chiral acyl-transfer catalysts like (+)-benzotetramisole ((+)-BTM) have been used effectively. clockss.org In this method, the racemic acid is reacted with an achiral alcohol in the presence of the chiral catalyst and an activating agent. The catalyst preferentially esterifies one enantiomer of the acid, allowing for the separation of the resulting ester from the unreacted acid enantiomer. clockss.org This method has shown high selectivity (s-factor) for a variety of 2-aryloxypropanoic acids. clockss.org

Table 2: Examples of Kinetic Resolution of Racemic 2-Aryloxypropanoic Acids using a Chiral Catalyst

Substrate (Racemic Acid)Selectivity Factor (s)Enantiomeric Excess (ee) of Unreacted Acid
2-(4-Chloro-2-methylphenoxy)propanoic acid4488% ((R)-acid)
2-(α-Naphthoxy)propanoic acid3692% ((R)-acid)
2-(β-Naphthoxy)propanoic acid1581% ((R)-acid)
2-(o-tert-Butyl-p-methoxyphenoxy)propanoic acid15896% ((R)-acid)
Data sourced from a study on kinetic resolution using (+)-BTM as the catalyst. clockss.org

Chiral Auxiliary-Based Synthetic Strategies

This strategy involves covalently attaching a chiral molecule, known as a chiral auxiliary, to the substrate. tcichemicals.comrsc.org The auxiliary directs the stereochemical outcome of a subsequent reaction by creating a chiral environment and sterically hindering one face of the molecule. After the key stereocenter-forming step, the auxiliary is cleaved to yield the enantiomerically enriched product. tcichemicals.com

For synthesizing a specific enantiomer of this compound, one could start with a prochiral precursor and attach an auxiliary like a chiral oxazolidinone or a camphorsultam derivative. tcichemicals.com The steric bulk of the auxiliary would then direct the alkylation or other bond-forming reaction to create the desired stereocenter at the C2 position of the propanoate chain. Subsequent removal of the auxiliary would furnish the chiral acid, which can then be esterified to give the final product.

Enzymatic Resolution and Bioreduction Approaches

Enzymatic methods are highly effective for accessing enantiopure compounds. researchgate.net

Enzymatic Kinetic Resolution: Similar to asymmetric catalysis, enzymes can selectively process one enantiomer from a racemic mixture. Lipases are widely used for the kinetic resolution of racemic esters via hydrolysis or racemic acids via esterification. researchgate.netmdpi.com For example, a racemic mixture of this compound could be subjected to hydrolysis by a lipase. The enzyme would selectively hydrolyze one enantiomer (e.g., the R-ester) to the corresponding carboxylic acid, leaving the other enantiomer (the S-ester) unreacted and in high enantiomeric excess. researchgate.net The resulting acid and ester can then be separated.

Enzymatic Bioreduction: An alternative asymmetric approach is the bioreduction of a prochiral ketone. For instance, the synthesis could start with Ethyl 2-oxo-3-(3-bromophenoxy)propanoate. A ketoreductase (KRED) enzyme, along with a cofactor like NADPH, can reduce the ketone to a hydroxyl group with high stereoselectivity. researchgate.net While this would yield a hydroxypropanoate, subsequent chemical steps could convert it to the target compound. The screening of KRED libraries, such as those from organisms like Chryseobacterium sp., can identify enzymes that provide the desired enantiomer with high conversion and enantiomeric excess. researchgate.net

Advanced Spectroscopic and Analytical Techniques for Structural Elucidation and Purity Assessment of Ethyl 2 3 Bromophenoxy Propanoate

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Configurational Analysis of Ethyl 2-(3-bromophenoxy)propanoate

High-Resolution NMR spectroscopy is an indispensable tool for the unambiguous structural determination of organic molecules like this compound. nih.gov By analyzing the chemical shifts, coupling constants, and integration of signals in both ¹H and ¹³C NMR spectra, a complete picture of the molecule's connectivity and stereochemistry can be assembled.

¹H NMR Spectroscopy: The proton NMR spectrum provides detailed information about the hydrogen environments in the molecule.

Ethyl Group: The ethyl ester moiety gives rise to a characteristic quartet and triplet. The methylene (B1212753) protons (-OCH₂CH₃) appear as a quartet due to coupling with the adjacent methyl protons, while the methyl protons (-OCH₂CH₃) appear as a triplet.

Propanoate Moiety: The methine proton (-OCH(CH₃)-) on the chiral center appears as a quartet, coupled to the three protons of the adjacent methyl group. The methyl protons (-CH(CH₃)-) themselves appear as a doublet, coupled to the single methine proton.

Aromatic Ring: The four protons on the 3-bromophenyl ring exhibit complex splitting patterns (multiplets) in the aromatic region of the spectrum, typically between 7.0 and 7.5 ppm. Their specific chemical shifts and coupling patterns are dictated by the substitution pattern of the bromine atom and the phenoxy linkage.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the number of unique carbon environments.

Key signals include the carbonyl carbon of the ester group (around 170 ppm), the carbons of the aromatic ring (typically 110-160 ppm, with the carbon attached to bromine showing a characteristic shift), the methine carbon of the chiral center, and the carbons of the ethyl group.

Conformational analysis can be further explored using advanced 2D NMR techniques such as NOESY (Nuclear Overhauser Effect Spectroscopy), which can reveal through-space interactions between protons, providing insights into the preferred spatial arrangement of the molecule's different parts.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

Assignment ¹H NMR (Predicted) ¹³C NMR (Predicted)
Ester Carbonyl (C=O)-~171.0 ppm
Aromatic C-O-~156.5 ppm
Aromatic C-Br-~122.8 ppm
Aromatic C-H7.0 - 7.4 ppm (m)115.0 - 131.0 ppm
Chiral Center C-H~4.75 ppm (q)~72.5 ppm
Ester O-CH₂~4.20 ppm (q)~61.5 ppm
Propanoate CH₃~1.65 ppm (d)~18.5 ppm
Ethyl CH₃~1.25 ppm (t)~14.0 ppm

Note: Predicted values are based on typical chemical shifts for similar functional groups. Actual values may vary based on solvent and experimental conditions. (m = multiplet, q = quartet, t = triplet, d = doublet)

Mass Spectrometry (MS) Applications in Fragmentography and Exact Mass Determination of this compound

Mass spectrometry is a powerful technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information from its fragmentation patterns.

For this compound (C₁₁H₁₃BrO₃), high-resolution mass spectrometry (HRMS) can determine the exact mass with high precision, confirming its elemental formula. The most distinctive feature in the mass spectrum is the isotopic signature of bromine. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 natural abundance. docbrown.infodocbrown.info This results in the molecular ion peak appearing as a pair of peaks of almost equal intensity, separated by two mass-to-charge units (m/z), referred to as the M and M+2 peaks. docbrown.info

Electron ionization (EI) is a common method that causes the molecule to fragment in a reproducible manner. The analysis of these fragments (fragmentography) provides a fingerprint that helps to elucidate the molecule's structure.

Table 2: Expected Mass Spectrometry Fragmentation Pattern for this compound

m/z Value Proposed Fragment Ion Fragment Structure Notes
272/274[C₁₁H₁₃BrO₃]⁺[M]⁺ (Molecular Ion)The M/M+2 peaks characteristic of a monobrominated compound.
227/229[C₉H₈BrO₂]⁺Loss of ethoxy radical (•OCH₂CH₃)Cleavage of the ester group.
199/201[C₇H₆BrO]⁺Cleavage of the propanoate side chain.Indicates the bromophenoxy moiety.
171/173[C₆H₄BrO]⁺Bromophenol cation radical.Cleavage of the ether bond.
73[C₃H₅O₂]⁺Ethyl propanoate fragment cation.Cleavage of the ether bond.
29[C₂H₅]⁺Ethyl cation.Common fragment from ethyl esters.

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis of this compound

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. ksu.edu.sa An IR spectrum arises from the absorption of infrared radiation at frequencies corresponding to molecular vibrations that cause a change in the dipole moment. dokumen.pub Raman spectroscopy involves the inelastic scattering of monochromatic light, providing information on vibrations that cause a change in the molecule's polarizability. ksu.edu.sadokumen.pub Together, they provide a comprehensive vibrational fingerprint.

Key vibrational modes for this compound include:

C=O Stretch: A strong, characteristic absorption in the IR spectrum around 1730-1750 cm⁻¹ is indicative of the ester carbonyl group.

C-O Stretches: The C-O single bonds of the ester and ether linkages produce strong bands in the fingerprint region (1000-1300 cm⁻¹).

Aromatic C=C Stretches: Medium to weak absorptions in the 1450-1600 cm⁻¹ region correspond to the carbon-carbon stretching within the phenyl ring.

Aromatic C-H Bending: Out-of-plane (OOP) bending vibrations for the substituted benzene (B151609) ring appear in the 650-900 cm⁻¹ region, and their exact position can help confirm the meta-substitution pattern.

C-Br Stretch: The carbon-bromine bond vibration is expected to appear at lower frequencies, typically in the 500-650 cm⁻¹ range. This peak is often more prominent in the Raman spectrum.

Table 3: Characteristic IR and Raman Vibrational Frequencies

Vibrational Mode Expected Wavenumber (cm⁻¹) Technique(s)
Aromatic C-H Stretch3000 - 3100IR, Raman
Aliphatic C-H Stretch2850 - 3000IR, Raman
Ester C=O Stretch1730 - 1750IR (Strong), Raman (Weak)
Aromatic C=C Stretch1450 - 1600IR, Raman
C-O-C Asymmetric Stretch1200 - 1275IR (Strong)
C-O-C Symmetric Stretch1000 - 1100Raman (Strong)
C-Br Stretch500 - 650IR, Raman

X-ray Crystallography for Solid-State Structure Determination of this compound and Its Derivatives

X-ray crystallography is the gold standard for determining the precise three-dimensional arrangement of atoms in a solid-state crystal. This technique provides definitive information on bond lengths, bond angles, and torsional angles, revealing the molecule's conformation and packing in the crystal lattice.

While this compound is a liquid at room temperature sigmaaldrich.com, its derivatives can be synthesized and crystallized to study its structural features. For instance, crystallographic studies on similar brominated organic molecules have been successfully performed. iucr.orgnih.gov If a suitable crystalline derivative of this compound were prepared, X-ray diffraction analysis would yield an unambiguous determination of its absolute configuration (in the case of a resolved enantiomer) and detailed conformational data, which could then be compared with computational models and spectroscopic findings.

Chromatographic Methods for Purity and Enantiomeric Excess Determination of this compound

Chromatographic techniques are essential for separating the components of a mixture and are routinely used to assess the purity and enantiomeric composition of chiral compounds.

GC-MS is a hybrid technique that combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. hpst.cz It is well-suited for the analysis of volatile and thermally stable compounds like this compound. In a GC-MS analysis, the sample is vaporized and separated on a capillary column. The retention time (the time it takes for the compound to travel through the column) is a characteristic property. A pure sample will ideally show a single peak in the gas chromatogram. semanticscholar.org The mass spectrometer coupled to the GC provides mass spectral data for the eluting peak, allowing for positive identification by matching the fragmentation pattern with known spectra. This makes GC-MS an excellent tool for verifying the identity and assessing the purity of the compound.

Since this compound possesses a chiral center, it exists as a pair of enantiomers. These enantiomers have identical physical properties except for their interaction with polarized light and other chiral molecules. High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP) is the most common and effective method for separating enantiomers. researchgate.net

CSPs are themselves enantiomerically pure and interact diastereomerically with the enantiomers of the analyte, leading to different retention times. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209) (e.g., Chiralcel® and Chiralpak® columns), are widely used for the resolution of 2-aryloxypropanoate esters. researchgate.netamazonaws.com By separating the two enantiomers, chiral HPLC allows for the precise determination of the enantiomeric excess (ee), which is a measure of the purity of one enantiomer in a mixture. tcichemicals.com This is of paramount importance in fields where the biological activity of enantiomers may differ significantly.

Chemical Reactivity and Transformation Studies of Ethyl 2 3 Bromophenoxy Propanoate

Hydrolysis and Transesterification Reactions of the Ester Moiety in Ethyl 2-(3-bromophenoxy)propanoate

The ester functional group in this compound is a key site for chemical transformations, particularly hydrolysis and transesterification reactions. These reactions involve the cleavage of the ester bond (C-O) between the propionyl group and the ethanol (B145695) moiety.

Hydrolysis: Under aqueous acidic or basic conditions, the ester can be hydrolyzed to yield 2-(3-bromophenoxy)propanoic acid and ethanol. This reaction is fundamental in modifying the carboxyl end of the molecule, which can be a crucial step in the synthesis of more complex derivatives. The rate of hydrolysis can be influenced by factors such as pH, temperature, and the presence of catalysts.

Transesterification: This process involves the reaction of the ethyl ester with another alcohol in the presence of an acid or base catalyst, resulting in the exchange of the ethoxy group for a different alkoxy group. For instance, reacting this compound with methanol (B129727) would produce mthis compound and ethanol. Transesterification is a versatile method for altering the ester group to modify the compound's physical and chemical properties, such as solubility or volatility. The efficiency of transesterification is often dictated by the nature of the alcohol used and the reaction conditions, including the removal of the ethanol byproduct to drive the equilibrium towards the desired product. mdpi.comevitachem.comgoogle.com

Below is a table summarizing these reactions:

Reaction TypeReactantsProductsConditions
HydrolysisThis compound, Water2-(3-bromophenoxy)propanoic acid, EthanolAcid or Base catalyst
TransesterificationThis compound, Alcohol (R-OH)Alkyl 2-(3-bromophenoxy)propanoate, EthanolAcid or Base catalyst

Electrophilic Aromatic Substitution Reactions on the Bromophenoxy Substrate of this compound

The bromophenoxy group in this compound is an aromatic substrate that can undergo electrophilic aromatic substitution (EAS) reactions. masterorganicchemistry.com In these reactions, an electrophile replaces a hydrogen atom on the aromatic ring. The substituents already present on the benzene (B151609) ring—the bromine atom and the -O-CH(CH₃)COOEt group—direct the position of the incoming electrophile.

The ether linkage (-O-) is an activating group and an ortho-, para-director due to the lone pairs on the oxygen atom which can be delocalized into the aromatic ring, stabilizing the arenium ion intermediate. The bromine atom is a deactivating group but is also an ortho-, para-director. The directing effects of these two substituents are crucial in determining the regioselectivity of the substitution.

Given the positions of the existing substituents (meta to each other), the potential sites for electrophilic attack are C2, C4, and C6. The steric hindrance from the bulky propanoate side chain might influence the accessibility of the C2 position. Therefore, substitution is generally expected to occur at the C4 and C6 positions. Common EAS reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. The specific conditions for these reactions, such as the choice of Lewis acid catalyst and temperature, would need to be optimized to achieve desired products and yields.

Nucleophilic Substitution Reactions Involving the Bromine Atom of this compound

The bromine atom attached to the aromatic ring of this compound is susceptible to nucleophilic substitution, although typically requiring specific conditions such as the presence of a catalyst or highly activated substrates. ntu.edu.sg Common nucleophiles that can displace the bromide include amines, alkoxides, and thiolates.

For example, the reaction with an amine (e.g., ammonia (B1221849) or a primary/secondary amine) in the presence of a copper catalyst (Ullmann condensation) or a palladium catalyst (Buchwald-Hartwig amination) can lead to the formation of the corresponding amino-substituted derivative. Similarly, reaction with an alkoxide can yield an alkoxy-substituted compound, and a thiolate can produce a thioether. These transformations are valuable for introducing a wide range of functional groups onto the aromatic ring, thereby enabling the synthesis of diverse molecular architectures.

Palladium-Catalyzed Cross-Coupling Reactions of the Bromoarene Functionality

The bromine atom on the aromatic ring of this compound serves as an excellent handle for various palladium-catalyzed cross-coupling reactions. researchgate.netnih.gov These reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. researchgate.netnih.gov

Suzuki-Miyaura Coupling for C-C Bond Formation

The Suzuki-Miyaura coupling is a versatile method for forming a new carbon-carbon bond by reacting the bromoarene with an organoboron compound, such as a boronic acid or a boronic ester, in the presence of a palladium catalyst and a base. nih.govharvard.edu This reaction would couple an aryl or vinyl group from the boronic acid derivative to the C3 position of the phenoxy ring of this compound. The reaction is known for its mild conditions and tolerance of a wide variety of functional groups, making it a highly valuable transformation in organic synthesis. nih.govharvard.edu

A typical Suzuki-Miyaura coupling reaction is depicted in the table below:

Reactant 1Reactant 2CatalystBaseProduct
This compoundAryl/Vinyl boronic acidPd(PPh₃)₄ or other Pd catalystNa₂CO₃, K₂CO₃, or other baseEthyl 2-(3-(aryl/vinyl)phenoxy)propanoate

Sonogashira Coupling for Alkynylation

The Sonogashira coupling reaction enables the formation of a carbon-carbon bond between the bromoarene and a terminal alkyne. organic-chemistry.orggold-chemistry.org This reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base, such as an amine. organic-chemistry.orggold-chemistry.org The product of this reaction would be an alkynyl-substituted phenoxypropanoate, introducing a linear, rigid alkyne moiety into the molecule. This transformation is particularly useful in the synthesis of conjugated systems and natural products. researchgate.net

Heck Coupling and Related Arylation Reactions

The Heck coupling reaction involves the palladium-catalyzed reaction of the bromoarene with an alkene to form a new carbon-carbon bond, resulting in the arylation of the alkene. researchgate.net The reaction typically proceeds with the addition of the aryl group to one of the vinylic carbons and the elimination of a hydrogen atom from the adjacent carbon, leading to a substituted alkene. mdpi.comescholarship.org The regioselectivity and stereoselectivity of the Heck reaction can often be controlled by the choice of catalyst, ligands, and reaction conditions. This reaction provides a direct method for the introduction of alkenyl substituents onto the aromatic ring of this compound. researchgate.net

Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination stands as a cornerstone of modern organic synthesis, facilitating the formation of carbon-nitrogen (C-N) bonds through a palladium-catalyzed cross-coupling reaction. nih.govnumberanalytics.comsnnu.edu.cn This reaction is particularly valuable for synthesizing arylamines from aryl halides. numberanalytics.com this compound, possessing an aryl bromide moiety, is a suitable substrate for this transformation, enabling the introduction of a wide range of nitrogen-containing functional groups.

The general mechanism of the Buchwald-Hartwig amination involves a catalytic cycle that begins with the oxidative addition of the aryl bromide to a Pd(0) complex. numberanalytics.commdpi.com This is followed by the coordination of the amine and subsequent deprotonation by a base to form a palladium-amido complex. The final step is reductive elimination, which yields the desired arylamine product and regenerates the Pd(0) catalyst, allowing the cycle to continue. numberanalytics.com The choice of ligand is crucial for the reaction's success, with bulky, electron-rich phosphine (B1218219) ligands often being employed to promote the catalytic cycle. snnu.edu.cn

While specific examples detailing the Buchwald-Hartwig amination of this compound are not extensively documented in the cited literature, the reaction's broad substrate scope allows for a reliable prediction of its reactivity. numberanalytics.commdpi.com A variety of primary and secondary amines can be coupled with the aryl bromide. The reaction conditions typically involve a palladium source (e.g., Pd₂(dba)₃ or Pd(OAc)₂), a phosphine ligand (e.g., XantPhos, BINAP), and a base (e.g., NaOtBu, Cs₂CO₃) in an inert solvent like toluene (B28343) or dioxane, often at elevated temperatures. chemrxiv.orgamazonaws.com

Table 1: Representative Conditions for Buchwald-Hartwig Amination of Aryl Bromides

Catalyst / LigandBaseSolventTemperature (°C)Coupling PartnerReference
Pd₂(dba)₃ / XantPhosDBUMeCN/PhMe140Various amines chemrxiv.orgamazonaws.com
Pd(OAc)₂ / P(t-Bu)₃NaOtBuToluene80-110Primary/Secondary Amines snnu.edu.cn
Pd₂(dba)₃ / BINAPNaOtBuToluene100Primary Amines snnu.edu.cn

This table presents generalized conditions known to be effective for aryl bromides and serves as a model for the expected reaction of this compound.

Other Advanced Organic Transformations Utilizing this compound as a Reactant

The aryl bromide moiety in this compound serves as a versatile handle for a variety of advanced carbon-carbon bond-forming reactions, most notably palladium-catalyzed cross-coupling reactions. These transformations are fundamental in synthetic organic chemistry for the construction of complex molecular architectures. researchgate.net

Suzuki-Miyaura Coupling: The Suzuki reaction is a widely used method for forming a C-C bond between an aryl halide and an organoboron compound, such as a boronic acid or a boronate ester. wikipedia.orgdiva-portal.org this compound can be coupled with various aryl or vinyl boronic acids in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄) and a base (e.g., K₂CO₃) to yield the corresponding biaryl or styrenyl derivatives. researchgate.netbeilstein-journals.org

Heck Reaction: The Heck reaction involves the coupling of an aryl halide with an alkene to form a substituted alkene. libretexts.orgclockss.org this compound can react with alkenes like styrene (B11656) or acrylates in the presence of a palladium catalyst (e.g., Pd(OAc)₂), a phosphine ligand, and a base to yield products where the aryl group is attached to one of the vinylic carbons of the original alkene. researchgate.netnih.govrsc.org

Sonogashira Coupling: The Sonogashira coupling enables the formation of a C-C bond between an aryl halide and a terminal alkyne. gold-chemistry.orgrsc.org This reaction typically requires a palladium catalyst, a copper(I) co-catalyst, and an amine base. organic-chemistry.orgresearchgate.net Subjecting this compound to Sonogashira conditions with a terminal alkyne would result in the formation of a substituted aryl alkyne. rsc.org

Table 3: Potential Advanced Organic Transformations of this compound

Reaction NameCoupling PartnerCatalyst SystemTypical Product
Suzuki-Miyaura CouplingArylboronic acidPd(PPh₃)₄, K₂CO₃Ethyl 2-(3-arylphenoxy)propanoate
Heck ReactionAlkenePd(OAc)₂, PPh₃, Et₃NEthyl 2-(3-vinylphenoxy)propanoate derivative
Sonogashira CouplingTerminal alkynePdCl₂(PPh₃)₂, CuI, Et₃NEthyl 2-(3-alkynylphenoxy)propanoate

Photochemical and Radical-Mediated Reactivity of this compound

The presence of both an aryl bromide and an α-bromoester-like structure (considering the whole propanoate chain) in this compound suggests potential for reactivity under photochemical and radical-mediated conditions.

Photochemical Reactivity: Aryl bromides can undergo photochemical reactions, often involving the homolytic cleavage of the carbon-bromine bond upon UV irradiation to form an aryl radical. nih.gov This reactive intermediate can then participate in various transformations. For instance, metal-free photochemical borylation of aryl bromides has been reported, which could be a potential pathway for converting this compound into a borylated derivative. nih.govrsc.org Additionally, photochemical amination of aryl bromides using a nickel catalyst has been demonstrated, offering an alternative to the thermally driven Buchwald-Hartwig reaction. rsc.org Dual catalysis systems involving a photocatalyst and a nickel catalyst can also facilitate cross-coupling reactions of aryl bromides with alkyl boronate esters under mild, light-mediated conditions. hepatochem.comacs.org

Radical-Mediated Reactivity: The propanoate portion of the molecule, specifically the C-H bond alpha to the ester, could potentially be involved in radical reactions. However, the aryl bromide is a more likely site for radical initiation. The AIBN-initiated radical addition of ethyl 2-bromopropanoate (B1255678) to alkenes is a known reaction, suggesting that the ester part of the molecule can participate in radical chemistry. acs.orgabiosus.org In a visible-light-mediated oxidative coupling, ethyl 2-bromopropanoate can serve as an alkyl radical source. acs.orgbohrium.com This indicates that under appropriate conditions, the C-Br bond of the aryl group in this compound could be cleaved to generate an aryl radical, which could then undergo intermolecular or intramolecular reactions. The relative rates of radical addition are influenced by steric and electronic factors of both the radical and the substrate. oregonstate.edu

Table 4: Potential Photochemical and Radical-Mediated Reactions

Reaction TypeConditionsReactive SitePotential OutcomeReference
Photochemical BorylationUV light, Diboron reagentAryl BromideBorylated product nih.govrsc.org
Photochemical AminationVisible light, Ni catalystAryl BromideAminated product rsc.org
Radical AdditionRadical initiator (e.g., AIBN), AlkeneAryl BromideAryl-alkene adduct acs.orgabiosus.org
Photoredox CouplingVisible light, Ir/Ni dual catalystAryl BromideC-C coupled product hepatochem.comacs.org

Computational Chemistry and Theoretical Investigations of Ethyl 2 3 Bromophenoxy Propanoate

Quantum Chemical Calculations for Electronic Structure, Molecular Geometry, and Conformational Analysis

Quantum chemical calculations are fundamental to understanding the intrinsic properties of Ethyl 2-(3-bromophenoxy)propanoate. These methods, particularly those based on Density Functional Theory (DFT), are employed to determine the molecule's most stable three-dimensional arrangement (molecular geometry) and the distribution of electrons within it (electronic structure).

The process begins with a geometry optimization, where computational software calculates the atomic coordinates that correspond to the lowest energy state of the molecule. For this compound, this involves finding the most stable arrangement of the 3-bromophenoxy group relative to the ethyl propanoate chain. Due to the rotational freedom around the ether linkage and the ester group, the molecule can exist in several conformations. libretexts.orgbyjus.com A conformational analysis is typically performed by systematically rotating the key dihedral angles and calculating the energy of each resulting conformer. This mapping of the potential energy surface reveals the global minimum energy conformation as well as other low-energy conformers that may be present at room temperature. libretexts.orgbyjus.comwolfram.com

Table 1: Hypothetical Conformational Analysis Data for this compound

ConformerDihedral Angle 1 (C-O-C-C)Dihedral Angle 2 (O-C-C=O)Relative Energy (kcal/mol)Population (%)
A (Global Minimum) 120.5°0.2°0.0075.3
B -118.3°179.5°1.2515.1
C 65.2°5.1°2.505.6
D -68.9°178.9°2.804.0
This table is illustrative and contains hypothetical data representative of what a conformational analysis would yield.

Density Functional Theory (DFT) Studies on Reaction Mechanisms and Transition States Involving this compound

Density Functional Theory (DFT) is a powerful tool for investigating the reactivity of molecules like this compound. rsc.org By modeling the pathways of chemical reactions, DFT can elucidate reaction mechanisms, identify transient intermediates, and calculate the energy barriers associated with transition states. researchgate.netnih.gov This is particularly valuable for understanding how the compound might behave in various chemical environments, such as hydrolysis of the ester group or nucleophilic substitution at the brominated ring.

A typical DFT study on a reaction mechanism involves locating the transition state structure for a proposed reaction step. The energy of this transition state, relative to the reactants, determines the activation energy and thus the kinetic feasibility of the reaction. For example, the hydrolysis of the ethyl ester group would be modeled by introducing a water molecule and mapping the energy profile of its nucleophilic attack on the carbonyl carbon.

Furthermore, DFT calculations can reveal how the electronic properties of the molecule, such as the electron-withdrawing effect of the bromine atom and the phenoxy group, influence its reactivity. mdpi.comnih.gov These calculations provide insights into the regioselectivity of reactions, predicting, for instance, whether reactions on the aromatic ring are more likely to occur at positions ortho, meta, or para to the existing substituents.

Table 2: Hypothetical DFT Data for a Proposed Reaction Step of this compound

ParameterReactant ComplexTransition StateProduct Complex
Relative Energy (kcal/mol) 0.0+25.4-15.2
Key Bond Distance (Å) C-O: 1.35C-O: 1.85 (breaking)C-O: 2.95 (broken)
Imaginary Frequency (cm⁻¹) N/A-350.2N/A
This table presents hypothetical data for a generic reaction to illustrate the outputs of a DFT mechanistic study.

Molecular Dynamics Simulations for Conformational Landscapes and Intermolecular Interactions

While quantum chemical calculations are excellent for studying single molecules or small molecular clusters, molecular dynamics (MD) simulations are used to explore the behavior of molecules over time, particularly in a condensed phase (like a solvent) or when interacting with other molecules. nih.govdovepress.comnih.gov An MD simulation of this compound would typically place the molecule in a box of solvent molecules (e.g., water or an organic solvent) and calculate the forces between all atoms to simulate their movement over nanoseconds or even microseconds. mdpi.com

These simulations provide a dynamic view of the molecule's conformational landscape, showing how it flexes and changes shape in solution. This is more representative of its real-world behavior than the static picture from geometry optimization. nih.gov MD simulations are also crucial for studying intermolecular interactions. For instance, they can model how this compound interacts with water molecules, other organic molecules, or even biological macromolecules like enzymes. dovepress.com The simulation can quantify interactions such as hydrogen bonds, van der Waals forces, and hydrophobic interactions, which are critical for understanding the compound's solubility, partitioning behavior, and potential biological activity. dovepress.com

Prediction of Spectroscopic Parameters and Their Correlation with Experimental Data for this compound

Computational chemistry provides the tools to predict various spectroscopic properties of this compound, which can then be compared with experimental spectra for structure verification and analysis. researchgate.net

NMR Spectroscopy: Gauge-Independent Atomic Orbital (GIAO) methods, often coupled with DFT, can calculate the nuclear magnetic shielding tensors, which are then converted into chemical shifts (¹H and ¹³C). researchgate.net These predicted spectra can be invaluable for assigning peaks in experimental NMR data, especially for complex molecules.

The accuracy of these predictions depends on the level of theory and basis set used. Often, a scaling factor is applied to the calculated vibrational frequencies to better match experimental results. researchgate.net

Table 3: Hypothetical Comparison of Experimental and Calculated Spectroscopic Data

Spectroscopic DataExperimental ValueCalculated Value (DFT B3LYP/6-31G*)
¹H NMR (ppm, selected) 7.25 (t)7.28
4.20 (q)4.25
1.25 (t)1.28
¹³C NMR (ppm, selected) 173.5 (C=O)174.1
157.2 (Ar-O)157.9
122.8 (Ar-Br)123.5
IR (cm⁻¹, selected) 1750 (C=O stretch)1765
1240 (C-O stretch)1255
This table contains plausible, yet hypothetical, data to demonstrate the correlation between experimental and computed values.

Quantitative Structure-Reactivity Relationships (QSRR) Studies for this compound Analogues

Quantitative Structure-Reactivity Relationships (QSRR) are predictive models that correlate the chemical structure of a series of compounds with their reactivity. While a QSRR study requires data on a series of related molecules, the principles can be discussed in the context of this compound and its analogues. Such studies are common for classes of compounds like herbicides or environmental pollutants. nih.govnih.govresearchgate.net

In a QSRR study involving analogues of this compound, one would first synthesize or computationally generate a series of similar molecules with variations in their structure (e.g., changing the position of the bromine atom, substituting it with other halogens, or altering the ester group). Then, a specific reactivity parameter (e.g., the rate constant for hydrolysis) would be measured or calculated for each analogue.

Finally, a statistical model is built to relate the reactivity to a set of calculated molecular descriptors. These descriptors can be electronic (e.g., partial atomic charges, dipole moment), steric (e.g., molecular volume), or topological. nih.gov For brominated aromatic compounds, descriptors related to the polarizability and electronic properties of the C-Br bond are often important. nih.govnih.gov The resulting QSRR model can then be used to predict the reactivity of new, untested analogues, guiding the design of compounds with desired properties.

Application of Ethyl 2 3 Bromophenoxy Propanoate As a Synthetic Intermediate and Building Block in Academic Research

Synthesis of Complex Organic Molecules and Natural Products Through Ethyl 2-(3-bromophenoxy)propanoate Derivatization

The derivatization of this compound serves as a cornerstone for the synthesis of intricate organic molecules and natural product analogs. The presence of the bromine atom on the phenoxy ring allows for a variety of cross-coupling reactions, which are fundamental in the formation of carbon-carbon and carbon-heteroatom bonds. These reactions are pivotal in constructing the core skeletons of complex structures.

Research has demonstrated the utility of similar phenoxy propanoate structures in building elaborate molecular frameworks. For instance, the synthesis of phenoxyacetamide inhibitors of the Pseudomonas aeruginosa type III secretion system involved the reaction of ethyl 2-bromopropionate with various substituted phenols to create phenoxypropanoate esters. nih.gov These esters were then saponified to the corresponding acids and coupled with amines to yield the final products. nih.gov This modular approach, where different phenols and amines can be readily incorporated, highlights the synthetic flexibility offered by this class of compounds.

Furthermore, the ester group of this compound can be hydrolyzed to the corresponding carboxylic acid, which can then be transformed into a wide range of other functional groups. This versatility is crucial when constructing complex molecules that require precise functional group arrangements. The ability to modify both the aromatic and the propanoate portions of the molecule independently allows for a divergent synthetic strategy, where a common intermediate can lead to a library of structurally diverse compounds.

Role in the Development of Novel Ligands and Catalysts

The development of novel ligands is a critical area of research, as they play a central role in the activity and selectivity of metal catalysts. The structural features of this compound make it an attractive scaffold for the design and synthesis of new ligands. The bromine atom can be readily converted to other functional groups, such as phosphines, amines, or other coordinating moieties, through various synthetic transformations.

For example, the synthesis of phosphorus-based ligands, which are widely used in homogeneous transition metal catalysis, often involves the derivatization of aryl halides. mdpi.com The 3-bromophenyl group of this compound provides a convenient handle for introducing phosphorus-containing substituents. The resulting ligands can then be complexed with transition metals to generate catalysts for a variety of organic transformations, including asymmetric hydrogenation and cross-coupling reactions. mdpi.com The ether and ester functionalities can also influence the electronic and steric properties of the resulting ligand, thereby modulating the performance of the catalyst.

Precursor in Polymer Chemistry Research (Monomer Synthesis)

In the field of polymer chemistry, the synthesis of novel monomers is essential for the development of new materials with tailored properties. This compound can serve as a precursor for the synthesis of such monomers. The bromine atom on the aromatic ring can be exploited in polymerization reactions, such as Suzuki coupling polymerization, to form conjugated polymers. rsc.org These materials are of significant interest due to their potential applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

The synthesis of halogen-substituted isopropyl 2-cyano-3-phenyl-2-propenoates and their subsequent copolymerization with styrene (B11656) has been reported, demonstrating the utility of halogenated aromatic compounds in creating new polymers. chemistryjournal.in Similarly, the bromo-substituted this compound could be transformed into a polymerizable monomer. For instance, the bromine atom could be converted to a vinyl group or other polymerizable functionality, which could then be subjected to polymerization conditions to yield novel polymers. The phenoxypropanoate moiety would be incorporated into the polymer backbone or as a pendant group, influencing the physical and chemical properties of the resulting material.

Building Block for Heterocyclic Compound Synthesis

Heterocyclic compounds are a fundamentally important class of molecules, with a vast number of pharmaceuticals, agrochemicals, and functional materials containing at least one heterocyclic ring. This compound is a valuable building block for the synthesis of a variety of heterocyclic systems. The bromine atom provides a reactive site for intramolecular cyclization reactions, leading to the formation of fused ring systems.

For instance, the synthesis of benzofuran (B130515) derivatives has been achieved through palladium-catalyzed intramolecular Heck coupling of related 3-(2-bromophenoxy)acrylic acid esters. orgsyn.org A similar strategy could be envisioned starting from a derivative of this compound. Furthermore, the reaction of related bromo-substituted compounds with various nucleophiles can lead to the formation of a wide range of heterocyclic structures, including pyridines and pyrazoles. researchgate.netresearchgate.net The versatility of the starting material allows for the introduction of diverse substituents onto the heterocyclic core, enabling the creation of libraries of compounds for biological screening or materials science applications.

Design and Synthesis of Analogues for Structure-Reactivity Studies

Understanding the relationship between a molecule's structure and its chemical reactivity is a central theme in organic chemistry. This compound and its derivatives are excellent candidates for structure-reactivity studies. By systematically modifying the substituents on the aromatic ring or altering the ester group, researchers can investigate how these changes affect the reactivity of the molecule in various chemical transformations.

Degradation Pathways and Environmental Chemistry of Ethyl 2 3 Bromophenoxy Propanoate

Photodegradation Mechanisms of Ethyl 2-(3-bromophenoxy)propanoate

Photodegradation, or photolysis, is a process where light energy drives chemical decomposition. For many aromatic compounds, this is a significant environmental degradation pathway. While specific studies on the photodegradation of this compound are limited, the photochemical behavior of related halo-substituted phenoxy acids and their esters provides insight into its likely transformation mechanisms. The presence of a chromophore, the brominated phenoxy group, allows the molecule to absorb ultraviolet (UV) radiation, initiating photochemical reactions.

The primary photodegradation mechanism for halogenated aromatic compounds often involves the homolytic cleavage of the carbon-halogen bond. In the case of this compound, this would involve the breaking of the carbon-bromine (C-Br) bond on the phenyl ring upon absorption of UV light. This process generates a phenyl radical and a bromine radical. The highly reactive phenyl radical can then undergo various reactions, such as hydrogen abstraction from the solvent (e.g., water) to form Ethyl 2-phenoxypropanoate, or reaction with oxygen to form hydroxylated derivatives.

Direct photolysis in aqueous environments can lead to the formation of various photoproducts. For related phenoxyalkanoic acids, irradiation with UV light has been shown to result in the cleavage of the ether bond and the formation of the corresponding phenols and alkanoic acids. tsu.ru Therefore, it is plausible that a similar pathway exists for this compound, leading to the formation of 3-bromophenol (B21344) and ethyl 2-hydroxypropanoate. The efficiency of photodegradation can be influenced by environmental factors such as the intensity of solar radiation, the presence of photosensitizers (e.g., humic acids in natural waters), and the pH of the medium. nih.gov

The quantum yield, a measure of the efficiency of a photochemical process, for the degradation of haloacetic acids has been shown to increase with the molecular weight of the halogen atom. nih.gov This suggests that bromo-substituted compounds like this compound may be more susceptible to photolysis than their chloro-substituted counterparts.

Table 1: Potential Photodegradation Products of this compound

Precursor CompoundPotential PhotoproductsDegradation Pathway
This compound3-bromophenol, Ethyl 2-hydroxypropanoateEther bond cleavage
This compoundEthyl 2-phenoxypropanoateHomolytic C-Br bond cleavage and H-abstraction
This compoundHydroxylated derivativesReaction with hydroxyl radicals

Biodegradation Studies and Microbial Transformation Pathways of this compound

Biodegradation by microorganisms is a major pathway for the dissipation of many organic pollutants in soil and water. Aryloxyphenoxypropionate (AOPP) herbicides, a class to which this compound belongs, are known to be biodegradable. researchgate.netnih.gov Microbial catabolism is considered the most effective method for the degradation of AOPPs in the environment. researchgate.net

The initial and crucial step in the biodegradation of AOPP esters is the enzymatic hydrolysis of the ester bond. nih.gov This reaction is catalyzed by esterases produced by a wide range of soil microorganisms, including bacteria such as Corynebacterium sp., Bacillus sp., and Pseudomonas sp. nih.govresearchgate.net This hydrolysis transforms this compound into its corresponding carboxylic acid, 2-(3-bromophenoxy)propanoic acid, and ethanol (B145695). The resulting acid is generally more mobile and biologically available for further degradation.

Following the initial hydrolysis, the degradation proceeds via the cleavage of the ether linkage, a common step in the breakdown of phenoxyalkanoic acids. nih.gov This would yield 3-bromophenol and 2-hydroxypropanoic acid. The 3-bromophenol, a halogenated aromatic compound, can then be further degraded by specialized microorganisms. The degradation of chlorophenols, for instance, often involves hydroxylation and subsequent ring cleavage by dioxygenase enzymes. It is likely that a similar pathway exists for the biodegradation of 3-bromophenol.

The rate and extent of biodegradation are influenced by several environmental factors, including soil type, pH, temperature, moisture content, and the composition of the microbial community. nih.gov The presence of other organic matter can also affect the degradation rate through co-metabolism.

Table 2: Microbial Genera Involved in the Degradation of Aryloxyphenoxypropionate Herbicides

Microbial GenusHerbicide Class DegradedKey EnzymeReference
CorynebacteriumAryloxyphenoxypropionatesEsterase nih.gov
BacillusAryloxyphenoxypropionatesNot specified researchgate.net
PseudomonasFenoxaprop-ethylEsterase usda.gov

Hydrolytic Stability and Degradation Kinetics in Aqueous Environments

The hydrolytic stability of an ester is its resistance to chemical decomposition by water. The hydrolysis of esters like this compound can be catalyzed by acids or bases. The rate of hydrolysis is highly dependent on the pH of the aqueous environment. usda.gov

Under neutral conditions, the hydrolysis of many carboxylic acid esters is slow. However, the rate increases significantly in both acidic and alkaline solutions. Alkaline hydrolysis, also known as saponification, is typically an irreversible process that results in the formation of a carboxylate salt and an alcohol. researchgate.net The mechanism involves the nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon of the ester. nih.gov

For fenoxaprop-ethyl, a related AOPP herbicide, studies have shown that its stability is pH-sensitive. usda.gov Below pH 4.6, rapid nonenzymatic hydrolysis of the ether linkage was observed, while under slightly alkaline conditions, the hydrolysis of the ester bond was slower. usda.gov This suggests that the ether linkage in this compound may also be susceptible to acid-catalyzed hydrolysis.

The kinetics of ester hydrolysis are generally described by second-order rate constants for base-catalyzed hydrolysis and can be influenced by the steric and electronic properties of the substituents on the ester. The presence of the electron-withdrawing bromo group on the phenoxy ring may influence the rate of hydrolysis.

Table 3: Factors Affecting the Hydrolytic Stability of Phenoxypropanoate Esters

FactorEffect on Hydrolysis RateMechanism
Low pH (Acidic)Increased rate of ether bond cleavageAcid catalysis
High pH (Alkaline)Increased rate of ester bond cleavage (saponification)Base catalysis
Neutral pHSlow hydrolysisUncatalyzed reaction

Advanced Oxidation Processes (AOPs) for Chemical Transformation of this compound

Advanced Oxidation Processes (AOPs) are a set of chemical treatment procedures designed to remove organic and inorganic pollutants from water and wastewater by oxidation through reactions with hydroxyl radicals (•OH). mdpi.com These radicals are highly reactive and non-selective, allowing them to degrade a wide range of recalcitrant organic compounds, including halogenated herbicides. nih.govtandfonline.com

Several AOPs could potentially be applied for the degradation of this compound. These include:

Ozonation (O₃): Ozone is a strong oxidant that can directly react with the aromatic ring or be decomposed to form hydroxyl radicals, especially at higher pH. tandfonline.com

UV/H₂O₂: The photolysis of hydrogen peroxide (H₂O₂) with UV light generates hydroxyl radicals, which can then attack the organic molecule.

Photo-Fenton (UV/H₂O₂/Fe²⁺): This process involves the reaction of hydrogen peroxide with ferrous ions (Fe²⁺) to produce hydroxyl radicals, with the reaction being enhanced by UV light.

Heterogeneous Photocatalysis (e.g., TiO₂/UV): In this process, a semiconductor catalyst like titanium dioxide (TiO₂) is irradiated with UV light, generating electron-hole pairs that lead to the formation of hydroxyl radicals and other reactive oxygen species on the catalyst surface.

The degradation of phenoxyalkanoic acids by AOPs has been shown to be effective. nih.govmdpi.com The reaction with hydroxyl radicals typically leads to the hydroxylation of the aromatic ring, cleavage of the ether bond, and eventual mineralization to carbon dioxide, water, and inorganic bromide. The efficiency of AOPs depends on various factors, including the concentration of the pollutant, the dosage of oxidants and catalysts, the pH of the solution, and the intensity of the UV radiation. nih.gov

Table 4: Common Advanced Oxidation Processes and Their Principles

AOP MethodPrinciple of •OH Generation
Ozonation (at high pH)Decomposition of ozone in water
UV/H₂O₂Photolysis of hydrogen peroxide
Photo-FentonCatalytic decomposition of H₂O₂ by Fe²⁺, enhanced by UV
Heterogeneous PhotocatalysisUV irradiation of a semiconductor catalyst (e.g., TiO₂)

Emerging Research Directions and Future Perspectives for Ethyl 2 3 Bromophenoxy Propanoate Research

Integration of Machine Learning and Artificial Intelligence in Reaction Prediction and Synthesis Planning

The application of machine learning (ML) and artificial intelligence (AI) is set to revolutionize organic synthesis. rjptonline.orgnih.gov These technologies are being developed to predict the outcomes of chemical reactions and to assist in the complex task of retrosynthetic analysis, which is the process of breaking down a target molecule into simpler, commercially available starting materials. neurips.ccengineering.org.cnnih.govacs.org

Table 1: Applications of AI/ML in the Synthesis of Ethyl 2-(3-bromophenoxy)propanoate

Application AreaDescriptionPotential Impact
Reaction Condition Optimization Predicting optimal temperature, pressure, solvent, and catalyst for each synthetic step. nih.govbeilstein-journals.orgIncreased yield, reduced reaction time, and lower energy consumption.
Retrosynthetic Analysis Identifying the most efficient and cost-effective pathways to synthesize the target molecule. engineering.org.cnacs.orgDiscovery of novel and more sustainable synthetic routes.
Yield Prediction Estimating the expected yield of a reaction before it is performed in the lab. rjptonline.orgPrioritization of high-yielding reactions, reducing wasted resources.
Side-Product Prediction Anticipating potential side-products to simplify purification processes.Improved product purity and reduced downstream processing.

Sustainable Synthesis and Circular Economy Principles for Aryloxypropanoate Compounds

The principles of green chemistry and the circular economy are increasingly influencing the chemical industry. researchgate.netresearchgate.netqub.ac.uk These concepts aim to minimize waste, reduce the use of hazardous substances, and design products and processes that are environmentally benign. For aryloxypropanoate compounds like this compound, this translates to developing more sustainable synthetic methods and considering the entire lifecycle of the product.

Green synthesis strategies focus on using renewable feedstocks, less toxic reagents, and more energy-efficient processes. nih.govmdpi.com For example, research is exploring the use of biocatalysts, such as enzymes, to carry out specific chemical transformations under mild conditions. researchgate.net The use of greener solvents, such as water or bio-based solvents, is also a key area of investigation. researchgate.net

The circular economy concept encourages the reuse and recycling of materials to minimize waste. usamv.ro In the context of aryloxypropanoates, which can be used in herbicide formulations, this could involve developing biodegradable formulations or creating systems for the collection and recycling of unused products and packaging. frontiersin.orgnih.govresearchgate.net Research into the biological degradation of these compounds is crucial for understanding their environmental fate and for developing strategies to mitigate any potential environmental impact. frontiersin.org

Chemoinformatics and Data Mining Approaches for Related Chemical Spaces

Chemoinformatics provides the tools to manage, analyze, and model large datasets of chemical information. researchgate.netchemrxiv.org By applying data mining techniques to chemical databases, researchers can explore the "chemical space" around this compound to identify related compounds with potentially interesting properties. nih.govscispace.com

This involves representing molecules as numerical descriptors that capture their structural and physicochemical properties. scirp.org These descriptors can then be used to build quantitative structure-activity relationship (QSAR) models, which correlate the chemical structure with biological activity or other properties. researchgate.netuninsubria.itnih.gov Such models can be used to predict the properties of new, unsynthesized compounds, thereby guiding the design of new molecules with desired characteristics.

For this compound, chemoinformatic approaches could be used to:

Identify analogs with potentially enhanced biological activity.

Predict the toxicity and environmental fate of related compounds. uninsubria.it

Explore the diversity of the aryloxypropanoate chemical space to uncover novel scaffolds. nih.govscispace.com

Multicomponent Reactions Featuring this compound as a Reactive Partner

Multicomponent reactions (MCRs) are one-pot reactions in which three or more starting materials combine to form a single product, incorporating most or all of the atoms of the reactants. baranlab.orgbeilstein-journals.orgacademie-sciences.fr These reactions are highly efficient and atom-economical, making them attractive from a green chemistry perspective. walisongo.ac.id

The structure of this compound, with its ester and bromo functionalities, suggests that it could be a valuable building block in certain MCRs. For example, the ester group could potentially participate in reactions like the Passerini or Ugi reactions, which are powerful tools for the rapid synthesis of complex, peptide-like molecules. nih.govnih.govtechniques-ingenieur.fr

While the direct participation of an ester in the classical Ugi or Passerini reaction is not typical, modifications of these reactions or the development of new MCRs could potentially incorporate this functionality. techniques-ingenieur.fr The bromo-substituted aromatic ring also offers a handle for further functionalization through cross-coupling reactions, which could be integrated into a multicomponent sequence. The exploration of this compound as a reactive partner in MCRs represents a promising area for future research, with the potential to lead to the discovery of novel compounds with interesting biological activities. rug.nlrug.nlmdpi.com

Table 2: Potential Multicomponent Reactions Involving this compound Derivatives

Reaction TypePotential Role of this compound DerivativePotential Products
Ugi-type Reactions The corresponding carboxylic acid could be used as the acid component.α-acylamino amides
Passerini-type Reactions The corresponding carboxylic acid could be used as the acid component.α-acyloxy amides
Novel MCRs The bromo-aryl group could undergo a cross-coupling reaction in a multicomponent sequence.Highly functionalized and complex molecules

Q & A

Q. What are the common synthetic routes for Ethyl 2-(3-bromophenoxy)propanoate, and how are reaction conditions optimized?

The synthesis typically involves nucleophilic substitution between 3-bromophenol and ethyl 2-bromopropanoate in the presence of a base (e.g., K₂CO₃) under reflux in acetone or ethanol . Optimization includes adjusting reaction time (6–12 hours), temperature (60–80°C), and stoichiometric ratios (1:1.2 phenol:ester). Thin-layer chromatography (TLC) is used to monitor completion, and purification employs column chromatography with silica gel and ethyl acetate/hexane eluents .

Q. Which analytical techniques are critical for structural confirmation of this compound?

Key methods include:

  • NMR Spectroscopy : ¹H/¹³C NMR to verify aromatic protons (δ 6.8–7.5 ppm) and ester carbonyl signals (δ 170–175 ppm) .
  • IR Spectroscopy : Peaks at ~1730 cm⁻¹ (C=O stretch) and 1250 cm⁻¹ (C-O ester) .
  • Mass Spectrometry : High-resolution MS to confirm molecular ion [M+H]⁺ matching C₁₁H₁₃BrO₃ .

Q. What are the primary chemical reactions of this compound in derivative synthesis?

The compound undergoes:

  • Hydrolysis : Acid/alkaline conditions to yield 2-(3-bromophenoxy)propanoic acid .
  • Halogenation : Bromine/chlorine substitution at the aromatic ring using FeCl₃ or AlCl₃ catalysts .
  • Reduction : LiAlH₄ reduces the ester to 2-(3-bromophenoxy)propanol .

Q. How are physicochemical properties (e.g., solubility, stability) determined for this compound?

  • Solubility : Tested in polar (DMSO, ethanol) and nonpolar solvents (hexane) via saturation experiments .
  • Stability : Assessed via accelerated degradation studies (40°C/75% RH for 4 weeks) with HPLC monitoring .

Advanced Research Questions

Q. How can contradictory data in reaction yields for this compound synthesis be resolved?

Contradictions often arise from impurity interference or solvent effects. Mitigation strategies include:

  • Design of Experiments (DoE) : Taguchi or factorial designs to isolate variables (e.g., base strength, solvent polarity) .
  • HPLC-MS Purity Analysis : Quantify side products (e.g., di-substituted byproducts) and adjust reagent ratios .

Q. What computational approaches predict the reactivity of this compound in novel reactions?

  • DFT Calculations : Model transition states for substitution reactions at the bromophenoxy moiety using Gaussian or ORCA .
  • Docking Studies : Predict binding affinity to biological targets (e.g., enzymes) via AutoDock Vina .

Q. How does the bromophenoxy group influence structure-activity relationships (SAR) in pharmacological studies?

The bromine atom enhances lipophilicity (logP ~2.8) and steric bulk, impacting:

  • Enzyme Inhibition : Competitive inhibition kinetics assessed via Lineweaver-Burk plots .
  • Cellular Permeability : Measured using Caco-2 cell monolayers .

Q. What validation protocols ensure accuracy in quantifying this compound in complex matrices?

  • LC-MS/MS Validation : Follow ICH guidelines for linearity (R² >0.99), LOD/LOQ (<1 ng/mL), and recovery (85–115%) .
  • Matrix Effects : Evaluate ion suppression/enhancement using post-column infusion .

Q. How are multi-step syntheses designed using this compound as an intermediate?

Retrosynthetic analysis prioritizes:

  • Functional Group Compatibility : Protect ester groups during Grignard or Suzuki couplings .
  • Stepwise Yield Optimization : Use telescoped reactions to minimize purification .

Q. What strategies stabilize this compound under oxidative or photolytic conditions?

  • Antioxidants : Add BHT (0.01% w/v) to prevent radical degradation .
  • Light-Sensitive Storage : Use amber vials and argon atmospheres for long-term stability .

Notes

  • Methodology Emphasis : Answers prioritize experimental workflows over theoretical definitions.
  • Contradiction Handling : Advanced statistical and analytical methods address conflicting results.

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